molecular formula C10H13NO2S B015135 S-[2-(4-Pyridyl)ethyl] thiolactic acid CAS No. 887407-43-4

S-[2-(4-Pyridyl)ethyl] thiolactic acid

Cat. No.: B015135
CAS No.: 887407-43-4
M. Wt: 211.28 g/mol
InChI Key: LGYLJQDADOUQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[2-(4-Pyridyl)ethyl] thiolactic acid typically involves the reaction of 4-pyridyl ethyl bromide with thiolactic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

S-[2-(4-Pyridyl)ethyl] thiolactic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Thioethers.

Scientific Research Applications

S-[2-(4-Pyridyl)ethyl] thiolactic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-[2-(4-Pyridyl)ethyl] thiolactic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The pyridyl ring can participate in π-π interactions with aromatic amino acids, influencing protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • S-[2-(4-Pyridyl)ethyl] thioglycolic acid
  • S-[2-(4-Pyridyl)ethyl] thioacetic acid
  • S-[2-(4-Pyridyl)ethyl] thiopropionic acid

Uniqueness

S-[2-(4-Pyridyl)ethyl] thiolactic acid is unique due to its specific combination of a pyridyl ring and a thiolactic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its solubility in various organic solvents and its crystalline nature also make it a valuable reagent in research and industrial applications .

Properties

IUPAC Name

2-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYLJQDADOUQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404049
Record name S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-43-4
Record name S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.